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Exodus-2, SLC

Cat. No.: B1170035
CAS No.: 182078-03-1
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Description

Historical Context of Chemokine Discovery and Characterization

The journey to understanding chemokines began in the early 1980s with the recognition of substances capable of attracting inflammatory cells. nih.gov Initially, molecules like the bacterial peptide fMLF, the complement component C5a, and the lipid mediator leukotriene B4 were identified as chemoattractants. nih.gov By the mid-1980s, the cytokine Interleukin-1 (IL-1) was also thought to possess neutrophil chemotactic properties. nih.gov

A significant breakthrough occurred in 1987 when researchers demonstrated that the chemotactic activity observed in lipopolysaccharide (LPS)-stimulated monocytes was not due to IL-1 itself but to a separate, smaller protein of about 10 kDa. nih.gov This led to the purification and characterization of a novel 7 kDa protein, initially named "human monocyte-derived neutrophil chemotactic factor," which was later designated as Interleukin-8 (IL-8). nih.gov This discovery marked the birth of the chemokine field. nih.govjst.go.jp

Following the identification of IL-8, the field rapidly expanded with the discovery of a large family of related chemotactic cytokines. jst.go.jpnih.gov This led to the characterization of various chemokines and their receptors, providing a deeper understanding of their roles in inflammation, immunity, and disease. jst.go.jp

Nomenclature and Classification within the CC Chemokine Family

The expanding number of discovered chemokines necessitated a systematic nomenclature. core.ac.uk Initially, chemokines were often given names based on their discovered biological activities, leading to confusion as the same molecule was sometimes described under different names. core.ac.ukfrontiersin.org To address this, a classification system based on the arrangement of conserved cysteine residues was developed. frontiersin.org

Chemokines are now categorized into four main subfamilies: CXC, CC, CX3C, and C. creative-diagnostics.com The CC chemokine family, to which Exodus-2/CCL21 belongs, is characterized by two adjacent cysteine residues near the N-terminus. creative-diagnostics.com Exodus-2/CCL21 is formally designated as CCL21, signifying it as the 21st ligand in the CC chemokine family. wikipedia.org It has also been referred to as 6Ckine, due to its unique structure containing six conserved cysteine residues instead of the typical four found in most chemokines, and as secondary lymphoid-tissue chemokine (SLC) because of its high expression levels in these tissues. wikipedia.orgmdpi.com

The gene for human CCL21 is located on chromosome 9. wikipedia.org It is considered a homeostatic chemokine, meaning it is produced constitutively in specific tissues to maintain normal physiological processes, although its expression can increase during inflammation. wikipedia.org

Significance of Exodus-2/CCL21 in Immune System Homeostasis and Function

Exodus-2/CCL21 is of paramount significance for the proper functioning of the immune system, primarily through its role in directing the migration of immune cells. taylorandfrancis.com It achieves this by binding to its receptor, CCR7, which is expressed on the surface of various immune cells, including naive T cells and mature dendritic cells. wikipedia.orgnih.gov

Key functions of Exodus-2/CCL21 include:

Homing of Lymphocytes to Secondary Lymphoid Organs: CCL21 is produced by high endothelial venules (HEVs) and stromal cells within the T cell zones of lymph nodes, the spleen, and Peyer's patches. mdpi.compnas.org This creates a chemical gradient that attracts CCR7-expressing naive T cells from the bloodstream into these lymphoid organs, a critical step for immune surveillance. wikipedia.orgashpublications.org

Recruitment of Dendritic Cells: Mature dendritic cells, which have captured antigens in peripheral tissues, upregulate CCR7 and are guided by CCL21 gradients to migrate to draining lymph nodes. nih.govfrontiersin.org This co-localization of antigen-presenting dendritic cells and naive T cells is essential for the initiation of adaptive immune responses. mdpi.comashpublications.org

T-cell Activation and Co-stimulation: Beyond its chemotactic role, CCL21 can also act as a co-stimulatory molecule for T cell activation. mdpi.com By binding to CCR7 on T cells, it can enhance their response to antigens presented by dendritic cells. mdpi.com

Regulation of Immune Responses: The precise regulation of CCL21 expression is crucial for balancing immune responses. nih.gov Differential regulation in lymphoid versus non-lymphoid tissues helps coordinate central and peripheral immunity. nih.gov While essential for initiating immune responses, dysregulation of the CCL21/CCR7 axis has been implicated in various inflammatory and autoimmune diseases. taylorandfrancis.comkarger.com

Interactive Data Table: Properties of Exodus-2/CCL21

PropertyDescription
Systematic Name CCL21 (Chemokine (C-C motif) ligand 21)
Other Names Exodus-2, Secondary Lymphoid-Tissue Chemokine (SLC), 6Ckine
Family CC Chemokine
Receptor CCR7, CXCR3 (in microglia) aai.org
Human Gene Location Chromosome 9 wikipedia.org
Primary Function Chemoattraction of T cells and dendritic cells to secondary lymphoid organs wikipedia.orgnih.gov
Key Roles Immune surveillance, initiation of adaptive immunity, T-cell activation wikipedia.orgmdpi.comashpublications.org

Properties

CAS No.

182078-03-1

Molecular Formula

C6H9NO2S

Origin of Product

United States

Molecular and Genetic Aspects of Exodus 2/ccl21

Gene Structure and Genomic Organization of CCL21

In humans, the CCL21 gene is located on the p-arm of chromosome 9, specifically at band 9p13.3 wikipedia.orgnih.govnih.govensembl.orgsigmaaldrich.comgenecards.org. It is categorized as a protein-coding gene and is one of several CC cytokine genes clustered within this chromosomal region nih.govnih.govsigmaaldrich.comgenecards.org. The human CCL21 gene comprises four exons nih.gov.

The genomic organization of CCL21 exhibits species-specific variations. In mice, there are three distinct Ccl21 genes: Ccl21a, Ccl21b, and Ccl21c, all localized on mouse chromosome 4 wikipedia.orgrupress.orguniprot.org. The Ccl21a gene is situated proximally to the Ccl19 gene, mirroring the arrangement found in other species, including humans rupress.org. Notably, the protein encoded by mouse Ccl21a (CCL21Ser) differs by a single amino acid from the proteins encoded by Ccl21b and Ccl21c (CCL21Leu) rupress.orguniprot.org.

Table 1: CCL21 Gene Localization and Basic Features

SpeciesChromosome Location (Band)Exon CountGene TypeSpecific Gene Variants (if applicable)
Human9p13.3 wikipedia.orgnih.govensembl.org4 nih.govProtein Coding nih.govensembl.orgSingle gene: CCL21 rupress.org
MouseChromosome 4 wikipedia.orgrupress.orguniprot.org-Protein CodingCcl21a, Ccl21b, Ccl21c rupress.orguniprot.org

Transcriptional and Post-Transcriptional Regulation of CCL21 Expression

CCL21 is considered a homeostatic chemokine, implying its constitutive production under normal physiological conditions wikipedia.orgaai.org. However, its expression levels are known to increase during inflammation wikipedia.orgrndsystems.com. The gene's expression exhibits a biased pattern, with high levels observed in the high endothelial venules of lymph nodes, spleen, and appendix nih.govuniprot.org. Intermediate expression is found in the small intestine, thyroid gland, and trachea, while lower levels are detected in the thymus, bone marrow, liver, and pancreas uniprot.org.

Transcriptional regulation of CCL21 involves various transcription factors. Analysis of the CCL21 gene promoter region by QIAGEN has identified several binding sites for transcription factors, including E47, GATA-2, HNF-3beta, Ik-3, IRF-1, p300, and p53 genecards.org. Other studies indicate that transcription factors such as SP-1, AP-1, NF-κB, and NF-AT1 can regulate the expression of CCR7, the receptor for CCL21, and Ets-1 is associated with CCR7 expression and cell migration encyclopedia.pubresearchgate.netplos.org.

Table 2: Identified Transcription Factors for CCL21 Gene Regulation

Transcription FactorRole/Binding SiteSource
E47Promoter Binding genecards.org
GATA-2Promoter Binding genecards.org
HNF-3betaPromoter Binding genecards.org
Ik-3Promoter Binding genecards.org
IRF-1Promoter Binding genecards.org
p300Promoter Binding genecards.org
p53Promoter Binding genecards.org

Beyond transcriptional control, CCL21 undergoes significant post-transcriptional regulation, notably through proteolytic cleavage. Full-length CCL21 (CCL21WT, 111 residues, 12 kDa) can be cleaved by peptidases, such as plasmin and proteases secreted by dendritic cells, to produce a shorter, approximately 8 kDa C-terminally truncated variant (CCL21trunc or CCL21Tailless) wikipedia.orgnih.govnih.govresearchgate.net. This truncated form lacks affinity for glycosaminoglycans and exhibits altered functional properties compared to the full-length protein wikipedia.orgnih.govnih.gov. While some research suggests connections between CCL21 and microRNA pathways, specific mechanisms for microRNA-mediated expression regulation of CCL21 itself are not extensively detailed in the provided search results nih.govresearchgate.net. However, the cleavage event is a crucial post-transcriptional modification impacting CCL21's activity.

Evolution and Comparative Genomics of Exodus-2/CCL21 Across Species

The genes encoding CCL21 and its closely related chemokine CCL19 are broadly conserved across vertebrate species, both in their sequence and their relative genomic proximity rupress.org. This conservation underscores their fundamental roles in immune system function.

In humans, there is a single CCL21 gene rupress.org. In contrast, the mouse genome contains multiple copies of the Ccl21 gene, with Ccl21a, Ccl21b, and Ccl21c being identified rupress.orguniprot.org. While the mouse Ccl21a gene is proximal to Ccl19, similar to the human arrangement, Ccl21b and Ccl21c are located at a greater distance rupress.org. These mouse genes produce CCL21 proteins that differ by only one amino acid at position 65, with Ccl21a encoding CCL21Ser and Ccl21b and Ccl21c encoding CCL21Leu rupress.orguniprot.org.

Comparative genomics studies reveal significant sequence identity among CCL21 orthologs. For instance, mature rat CCL21 shares 66% amino acid sequence identity with human CCL21 and 84% with mouse CCL21 rndsystems.com. Orthologs of CCL21 have been identified in a wide range of species, reflecting its conserved biological importance nih.govuniprot.orgrndsystems.comsigmaaldrich.comgenenames.orgorthodb.orgebi.ac.uk.

Table 3: Selected Orthologs of CCL21

SpeciesEntrez Gene ID (Human) / Other IdentifiersUniProt AccessionGene Location (Human/Mouse)Reference
Homo sapiens6366 nih.govnih.govsigmaaldrich.comO00585 uniprot.orgChr 9: 34,709,005-34,710,136 wikipedia.orgnih.govensembl.org wikipedia.orgnih.govnih.govuniprot.orgensembl.orgsigmaaldrich.com
Mus musculus18829 wikipedia.orgP84444 wikipedia.org, P84444 uniprot.orgChr 4: 42,772,860-42,773,993 wikipedia.orgrupress.orguniprot.org wikipedia.orgrupress.orguniprot.org
Rattus norvegicus298006 sigmaaldrich.com-- rndsystems.comsigmaaldrich.com
Canis familiaris448796 sigmaaldrich.com-- sigmaaldrich.com
Bos taurus511112 sigmaaldrich.com-- sigmaaldrich.com
Ovis aries101119957 sigmaaldrich.com-- sigmaaldrich.com

Analysis of Exodus-2/CCL21 Structural Features and Functional Domains

CCL21 is a small cytokine classified within the CC chemokine family, characterized by a conserved structure typical of chemokines wikipedia.orguniprot.orgnih.gov. The core chemokine domain of CCL21 comprises an unstructured N-terminus, an N-loop, a three-stranded β-sheet, and an α-helix nih.gov. Unlike many other chemokines, CCL21 is distinctive due to an unusually long, extended, and largely unstructured carboxyl-terminal (C-terminal) domain wikipedia.orggenscript.comrndsystems.comnih.govnih.govacs.orgfigshare.comoup.comrcsb.orgnih.gov. Structural studies, including Nuclear Magnetic Resonance (NMR) spectroscopy and sedimentation equilibrium, indicate that CCL21 exists predominantly as a monomer nih.govrcsb.orgnih.gov. The N-terminus of the CCL21 chemokine domain is crucial for receptor activation, typically inserting into the binding pocket of chemokine receptors mdpi.comscilit.com. Specifically, the N-loop and third β-strand of CCL21's chemokine domain have been identified as binding sites for the CCR7 N-terminus nih.govrcsb.orgnih.gov.

Table 4: CCL21 Protein Structural Features

FeatureDescriptionReference
Overall StructureSmall cytokine, CC chemokine family; possesses a typical chemokine domain (N-loop, three-stranded β-sheet, α-helix) and a unique extended C-terminal tail wikipedia.orgnih.govnih.gov. wikipedia.orgnih.govnih.gov
Oligomeric StateMonomeric nih.govrcsb.orgnih.gov. nih.govrcsb.orgnih.gov
Receptor Binding SitesCCR7 N-terminus binds to the N-loop and third β-strand of CCL21's chemokine domain nih.govrcsb.orgnih.gov. The chemokine N-terminus inserts into the receptor binding pocket scilit.com. nih.govrcsb.orgnih.govscilit.com

Conserved Cysteine Motifs

Chemokines are broadly classified into families based on the spacing of their conserved N-terminal cysteine residues, with CC chemokines characterized by two adjacent cysteines genecards.orgnih.gov. CCL21 is notably referred to as "6Ckine" because it contains six conserved cysteine residues, which is two more than the four cysteines typically found in most other chemokines wikipedia.orggenscript.com. These cysteines form critical disulfide bonds essential for the protein's structural integrity and function. In the core chemokine domain, two conserved disulfide bonds exist between C8 and C34, and C9 and C52 nih.gov. Additionally, the two extra cysteines located in the C-terminal domain, specifically C80 and C99, form a third disulfide bridge genscript.comnih.govnih.govd-nb.info. This third disulfide bond contributes to the stability of what would otherwise be a highly dynamic loop region within the C-terminus nih.govnih.gov.

Carboxyl-Terminal Extension Significance

The carboxyl-terminal (C-terminal) extension of CCL21 is a defining structural feature, comprising approximately 32 to 41 amino acids that are rich in positively charged residues wikipedia.orggenscript.comrndsystems.commdpi.comnih.govacs.orgfigshare.comoup.commdpi.comd-nb.infomdpi.comresearchgate.net. This extended tail is a key functional domain that distinguishes CCL21 from other chemokines like CCL19, which lacks such an extension wikipedia.orgnih.gov.

One of the primary functions of this basic C-terminal tail is its high affinity for negatively charged glycosaminoglycans (GAGs), such as heparan sulfate, which are abundant in the extracellular matrix and on cell surfaces wikipedia.orgrndsystems.commdpi.comnih.govnih.govacs.orgfigshare.comoup.commdpi.comd-nb.infomdpi.comresearchgate.net. This GAG binding is crucial for the immobilization of CCL21 on lymphatic vessels and for the formation and maintenance of chemokine gradients, which are essential for guiding the migration of immune cells rndsystems.commdpi.commdpi.com. Research has demonstrated that deletions of residues 103-134 from the C-terminal end of CCL21 significantly reduce or eliminate its affinity for GAGs mdpi.comresearchgate.net.

Beyond GAG binding, the C-terminal tail also plays a role in the spatial localization of CCL21 to lymphatic vessels nih.govacs.orgfigshare.com. Furthermore, studies indicate that this extension can exert an autoinhibitory effect on CCL21's activity, modulating its potency in CCR7-mediated chemotaxis, calcium flux, cyclic AMP inhibition, and β-arrestin recruitment nih.govnih.govacs.orgfigshare.comd-nb.info. Proteolytic cleavage of the C-terminal tail, leading to truncated CCL21 variants (e.g., CCL21trunc or CCL21 1–79), results in a more potent chemotactic chemokine, as it releases this autoinhibitory constraint wikipedia.orgnih.govnih.govresearchgate.net.

Recent findings suggest that a 41-amino acid positively charged peptide, released through C-terminal cleavage of CCL21 (C21TP), can drastically boost the immune cell recruiting activity of CCL21 by up to 25-fold and its signaling activity via CCR7 by approximately 100-fold nih.govscilit.com. This boosting effect is dependent on the direct interaction of C21TP with the O-glycosylated N-terminus of CCR7, potentially altering receptor conformation to create a more accessible binding pocket and optimize chemokine-receptor interaction nih.govresearchgate.netscilit.com.

Cellular and Molecular Mechanisms of Action of Exodus 2/ccl21

Chemokine Receptor Binding and Activation: Focus on CCR7 Interactions

The biological effects of Exodus-2/CCL21 are primarily mediated through its binding to the C-C chemokine receptor 7 (CCR7). prospecbio.compeprotech.com CCR7 is a G protein-coupled receptor (GPCR) expressed on the surface of several immune cells, including T-lymphocytes, B-lymphocytes, and mature dendritic cells (DCs). mdpi.comcsic.esuni-konstanz.de

Ligand-Receptor Affinity and Specificity of Exodus-2/CCL21 for CCR7

Exodus-2/CCL21 binds to CCR7 with high affinity. prospecbio.compeprotech.com Along with another chemokine, CCL19, it is one of the two endogenous ligands for CCR7. frontiersin.orgmdpi.com While both CCL19 and CCL21 bind to CCR7 with similar affinities, they can elicit different downstream signaling events, a phenomenon known as biased signaling. uni-konstanz.demdpi.commdpi.com

The interaction between Exodus-2/CCL21 and CCR7 is complex. The N-terminal region of the receptor and post-translational modifications, such as the sulfation of tyrosine residues, can enhance the binding affinity for CCL21. nih.gov Specifically, studies using nuclear magnetic resonance (NMR) spectroscopy have shown that peptide fragments of CCR7 containing sulfotyrosine exhibit enhanced binding to CCL21. nih.gov Unlike CCL19, Exodus-2/CCL21 has a unique extended C-terminus with highly charged residues that allows it to bind to glycosaminoglycans (GAGs) on the surface of endothelial cells, which is important for its function in guiding immune cells. mdpi.commdpi.com

Ligand-Receptor Binding Characteristics of Exodus-2/CCL21
LigandReceptorKey Binding CharacteristicsFunctional Implications
Exodus-2/CCL21CCR7High affinity; interacts with the N-terminal and extracellular loops of the receptor. nih.govfrontiersin.org The extended C-terminus binds to glycosaminoglycans (GAGs). mdpi.commdpi.comInduces chemotaxis of T cells and dendritic cells. prospecbio.com Immobilization on endothelial surfaces creates a stable chemokine gradient. mdpi.com
CCL19CCR7High affinity, similar to CCL21. uni-konstanz.deInduces strong but short-lived signaling and efficient receptor internalization. mdpi.comfrontiersin.org

Molecular Events of CCR7 Activation by Exodus-2/CCL21

The binding of Exodus-2/CCL21 to CCR7 induces a conformational change in the receptor. frontiersin.org This change facilitates the coupling of the receptor to intracellular heterotrimeric G proteins, specifically of the Gαi subtype. ashpublications.orgmdpi.com This coupling leads to the dissociation of the G protein into its Gαi and Gβγ subunits. encyclopedia.pub These subunits then initiate a variety of downstream signaling pathways. mdpi.comencyclopedia.pub

Interestingly, while both Exodus-2/CCL21 and CCL19 activate G protein-dependent signaling, they differ in their ability to recruit β-arrestins. CCL19 robustly recruits β-arrestin, leading to receptor desensitization and internalization, whereas Exodus-2/CCL21 is a weak inducer of β-arrestin recruitment. uni-konstanz.demdpi.comfrontiersin.org This difference in β-arrestin engagement is a key aspect of the biased signaling observed for CCR7 and is attributed to the core domain of the chemokines rather than their N-termini. frontiersin.org

Intracellular Signaling Pathways Triggered by Exodus-2/CCL21

The activation of CCR7 by Exodus-2/CCL21 triggers a complex network of intracellular signaling pathways that ultimately orchestrate cellular responses like migration and survival.

Calcium Mobilization and Downstream Effects

A rapid and transient increase in intracellular calcium concentration ([Ca²⁺]i) is a hallmark of CCR7 activation by Exodus-2/CCL21. mdpi.complos.orgfrontiersin.org This calcium mobilization is dependent on the activation of Gαi proteins and the subsequent activation of phospholipase C (PLC). ashpublications.orgnih.govnih.gov PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ then binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm. This calcium influx is critical for cellular processes such as migration. nih.gov The inhibition of Gαi proteins with pertussis toxin abrogates this calcium response. encyclopedia.pubfrontiersin.org

Activation of Kinase Cascades (e.g., MAPK, PI3K/Akt)

Exodus-2/CCL21 stimulation of CCR7 also activates several key kinase cascades, including the mitogen-activated protein kinase (MAPK) and the phosphoinositide 3-kinase (PI3K)/Akt pathways. csic.esencyclopedia.pub

PI3K/Akt Pathway: The Gβγ subunits released upon G protein activation can activate PI3K. imrpress.com PI3K then phosphorylates PIP₂ to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP₃), which acts as a docking site for proteins with pleckstrin homology (PH) domains, such as Akt (also known as protein kinase B). imrpress.com This leads to the phosphorylation and activation of Akt. mdpi.comfrontiersin.orgresearchgate.net The PI3K/Akt pathway is implicated in cell survival, proliferation, and migration. mdpi.comcsic.es

MAPK Pathway: The MAPK cascade, particularly the extracellular signal-regulated kinase (ERK1/2) pathway, is also activated downstream of CCR7. encyclopedia.pubfrontiersin.org This activation can be mediated by both G protein-dependent and -independent mechanisms. plos.org The Gβγ subunits can initiate this cascade, leading to the phosphorylation and activation of ERK1/2. imrpress.com This pathway plays a crucial role in cell migration and gene expression. nih.govfrontiersin.org Studies have shown that CCL21-induced neurite outgrowth is mediated by the MEK-ERK pathway. frontiersin.orgbiorxiv.org

Key Intracellular Signaling Pathways Activated by Exodus-2/CCL21
PathwayKey MoleculesPrimary Cellular OutcomeSupporting Evidence
Calcium MobilizationGαi, Phospholipase C (PLC), IP₃Cell migration, ChemotaxisRapid, transient increase in [Ca²⁺]i observed upon CCL21 stimulation. mdpi.complos.orgfrontiersin.org Blocked by pertussis toxin. encyclopedia.pubfrontiersin.org
PI3K/AktPI3K, PIP₃, Akt (PKB)Cell survival, Proliferation, MigrationPhosphorylation of Akt is observed following CCL21 treatment. mdpi.comfrontiersin.orgresearchgate.net Involved in metastatic spread in some cancers. imrpress.com
MAPK/ERKMEK, ERK1/2Cell migration, Gene expression, Neurite outgrowthPhosphorylation of ERK1/2 is induced by CCL21. frontiersin.orgnih.govfrontiersin.org Essential for CCL21-mediated migration on fibronectin. nih.gov

Regulation of Integrin Activation and Cell Adhesion by Exodus-2/CCL21

The migration of immune cells requires not only chemotactic cues but also regulated adhesion to the extracellular matrix and other cells. Exodus-2/CCL21 plays a critical role in modulating the function of integrins, which are key adhesion molecules. nih.gov

Exodus-2/CCL21 stimulation rapidly activates integrins, such as lymphocyte function-associated antigen-1 (LFA-1), on T cells and dendritic cells. nih.govutwente.nl This "inside-out" signaling process converts integrins from a low-affinity to a high-affinity state, enabling them to bind firmly to their ligands, such as intercellular adhesion molecule-1 (ICAM-1). nih.govutwente.nl This rapid activation is crucial for the firm arrest of circulating leukocytes on the endothelium. frontiersin.org

The signaling pathways involved in this process include the activation of small GTPases like Rap1. nih.govfrontiersin.org Chemokines, including Exodus-2/CCL21, can trigger the activation of Rap1, which in turn regulates the spatial distribution and activation state of integrins. nih.govfrontiersin.org The PLCγ1 and ERK1/2 pathways have also been shown to be required for β1 integrin activation and migration on fibronectin in response to CCL21 in primary T lymphocytes. nih.gov CCL21 stimulation of dendritic cells leads to a reduction in the lateral mobility of LFA-1, which is consistent with the activation of the receptor. utwente.nl This regulation of integrin-mediated adhesion is essential for the transmigration of immune cells across lymphatic endothelium. oup.com

Chemotactic Mechanisms and Cellular Responses Induced by Exodus-2/CCL21

Exodus-2/CCL21 exerts its chemotactic effects primarily through its interaction with the chemokine receptor CCR7, which is expressed on the surface of target cells. prospecbio.comavantorsciences.comirvinesci.com This binding initiates a signaling cascade within the cell, leading to directed cell movement, a process known as chemotaxis. The expression of Exodus-2/CCL21 is prominent in secondary lymphoid organs such as lymph nodes and the spleen, where it is produced by endothelial cells and stromal cells. prospecbio.comavantorsciences.comcellapplications.com This localized expression creates a chemical gradient that guides CCR7-expressing cells to these specific areas, facilitating immune surveillance and the initiation of adaptive immune responses. mdpi.com

Directed Migration of Lymphocytes (T cells, Naive T cells, Activated T cells)

Exodus-2/CCL21 is a potent chemoattractant for T lymphocytes, including both naive and activated T cells. avantorsciences.comresearchopenworld.comashpublications.org Naive T cells, which have not yet encountered their specific antigen, continuously circulate through secondary lymphoid organs in search of antigens presented by dendritic cells. Exodus-2/CCL21, highly expressed in the T-cell zones of these organs, plays a critical role in guiding naive T cells to these areas. mdpi.comresearchopenworld.complos.org This co-localization of naive T cells and antigen-presenting cells is a fundamental step in the initiation of an adaptive immune response. mdpi.com

Activated T cells, which have been stimulated by an antigen, also respond to Exodus-2/CCL21. avantorsciences.comcellgs.com This chemokine is involved in regulating the migration of activated T cells within lymphoid tissues, ensuring their proper positioning to interact with other immune cells and perform their effector functions. avantorsciences.com The interaction between Exodus-2/CCL21 and CCR7 on T cells is a key mechanism for their homing to and retention within secondary lymphoid organs. avantorsciences.comcellapplications.comcellgs.com

Cell TypeReceptorRole of Exodus-2/CCL21Key Research Findings
Naive T cells CCR7Homing to T-cell zones of secondary lymphoid organsEssential for the co-localization with antigen-presenting cells to initiate adaptive immunity. mdpi.comresearchopenworld.complos.org
Activated T cells CCR7Regulation of migration within lymphoid tissuesFacilitates proper positioning for effector functions and interaction with other immune cells. avantorsciences.comcellgs.com

Chemotaxis of Dendritic Cells and Their Localization

Dendritic cells (DCs) are professional antigen-presenting cells that are crucial for initiating T-cell responses. prospecbio.commdpi.com Upon capturing antigens in peripheral tissues, immature DCs mature and upregulate the expression of CCR7. aai.org This change in receptor expression makes them responsive to the chemotactic gradient of Exodus-2/CCL21 emanating from lymphatic vessels and secondary lymphoid organs. aai.org

The directed migration of mature DCs to draining lymph nodes is a critical step for presenting processed antigens to naive T cells. aai.orgashpublications.org Exodus-2/CCL21, expressed by lymphatic endothelial cells, guides the entry of DCs into the lymphatic system and their subsequent migration to the T-cell areas of the lymph nodes. aai.org This ensures that antigen-laden DCs are brought into close proximity with a large number of recirculating naive T cells, maximizing the chances of initiating a specific immune response. mdpi.comresearchopenworld.com Studies have shown that in the absence of CCR7 or its ligands, including Exodus-2/CCL21, the migration of DCs to secondary lymphoid organs is severely impaired. aai.org

Cell TypeReceptorRole of Exodus-2/CCL21Key Research Findings
Mature Dendritic Cells CCR7Migration from peripheral tissues to secondary lymphoid organsUpregulation of CCR7 upon maturation makes them responsive to Exodus-2/CCL21 gradients, guiding them to lymph nodes for antigen presentation. aai.orgashpublications.org

Physiological Roles of Secondary Lymphoid Tissue Chemokine Slc /ccl21

Orchestration of Lymphocyte Trafficking and Homing

A primary function of SLC/CCL21 is the meticulous control of lymphocyte trafficking, ensuring that these cells are correctly positioned to encounter antigens and initiate an adaptive immune response. nih.govtaylorandfrancis.com

SLC/CCL21 is instrumental in guiding naive T cells and mature dendritic cells from the bloodstream and peripheral tissues into secondary lymphoid organs, such as lymph nodes and the spleen. nih.govnih.govashpublications.org This chemokine is constitutively expressed by high endothelial venules (HEVs), the specialized post-capillary venules that serve as the main portal for lymphocytes to enter lymph nodes. nih.govnih.gov

The process of lymphocyte homing is a multi-step cascade. nih.gov Initially, L-selectin on the surface of T cells mediates their tethering and rolling along the endothelial cells of HEVs. nih.gov Subsequently, SLC/CCL21, presented on the luminal surface of HEVs, binds to CCR7 on the rolling T cells. nih.gov This binding triggers a rapid signaling cascade that leads to the activation of integrins, such as LFA-1, on the T cell surface. nih.gov Activated integrins then bind firmly to their ligands, like ICAM-1 and ICAM-2, on the endothelial cells, leading to the firm adhesion and subsequent transmigration of the T cells across the vessel wall and into the lymph node parenchyma. nih.gov

Mature dendritic cells, which have captured antigens in peripheral tissues, also upregulate CCR7 and are guided by SLC/CCL21 gradients to migrate from the periphery, via afferent lymphatic vessels, to the draining lymph nodes. wikipedia.orgoup.com This co-localization of antigen-presenting DCs and naive T cells within the lymph node is a critical prerequisite for the initiation of a T cell-mediated immune response. nih.gov

Interactive Data Table: Key Molecules in SLC/CCL21-Mediated Cell Trafficking

MoleculeTypeLocationFunction in Trafficking
SLC/CCL21 ChemokineHigh Endothelial Venules (HEVs), Lymphatic Endothelium, Stromal Cells in T cell zonesChemoattractant for CCR7+ cells
CCR7 Chemokine ReceptorNaive T cells, Mature Dendritic Cells, B cellsBinds SLC/CCL21 to initiate signaling
L-selectin Adhesion MoleculeNaive T cellsMediates initial tethering and rolling on HEVs
LFA-1 IntegrinT cellsMediates firm adhesion to HEV endothelium
ICAM-1/ICAM-2 Adhesion MoleculeHigh Endothelial Venules (HEVs)Ligand for LFA-1, facilitates firm adhesion

Within the secondary lymphoid organs, SLC/CCL21 plays a crucial role in establishing and maintaining the distinct compartmentalization of T cells and B cells. nih.gov T cell zones in the lymph nodes and spleen are rich in SLC/CCL21, which is produced by fibroblastic reticular cells (FRCs) and other stromal cells. nih.govnih.gov This high concentration of SLC/CCL21 retains CCR7-expressing T cells and DCs within these specific areas, facilitating their interaction. nih.govnih.gov

In contrast, B cells are guided to B cell follicles by another chemokine, CXCL13, which binds to the CXCR5 receptor on B cells. nih.gov The differential expression of these chemokines and their receptors ensures the organized segregation of T cell and B cell zones, which is essential for efficient immune surveillance and the generation of effective immune responses. rupress.org Studies in mice deficient in SLC/CCL21 have shown abnormal distribution of T cells in the spleen and defective accumulation in the T cell zones of lymph nodes, highlighting the nonredundant role of this chemokine in lymphoid organ architecture. rupress.org

The entry of lymphocytes into mucosa-associated lymphoid tissues (MALT), such as Peyer's patches in the gut, is also regulated by SLC/CCL21. nih.govnih.gov Similar to peripheral lymph nodes, Peyer's patches contain HEVs that express SLC/CCL21, facilitating the recruitment of CCR7-positive T and B cells from the blood. nih.gov The multi-step adhesion cascade involving selectins, chemokines, and integrins is also operational in the HEVs of Peyer's patches. nih.gov

Research has shown that while T cell entry into Peyer's patches is markedly dependent on the SLC/CCL21-CCR7 axis, B cell entry involves additional chemokine-receptor interactions, including CXCL13-CXCR5 and potentially CXCL12-CXCR4. nih.gov This indicates a layered and complex regulation of lymphocyte homing to different types of secondary lymphoid organs.

Contribution to Lymphoid Organ Development and Homeostasis

Beyond its role in lymphocyte trafficking, SLC/CCL21 is also fundamentally involved in the development and maintenance of lymphoid organs.

Lymphoid neogenesis, the formation of new lymphoid tissues, can be induced by the ectopic expression of SLC/CCL21. nih.govnih.gov Studies have demonstrated that the expression of SLC/CCL21 in non-lymphoid tissues can lead to the recruitment of lymphocytes and dendritic cells, resulting in the formation of organized lymphoid-like structures. nih.govnih.gov This process recapitulates many of the features of normal lymphoid organ development, including the segregation of T and B cell areas. nih.gov

This capacity for inducing lymphoid neogenesis highlights the powerful organizational role of SLC/CCL21 in establishing the cellular and structural framework of lymphoid tissues. nih.gov This phenomenon is also observed in chronic inflammatory conditions, where the local production of SLC/CCL21 can lead to the formation of ectopic lymphoid tissues at the site of inflammation. nih.govnih.gov

SLC/CCL21 is intimately linked with the development and function of stromal cells within secondary lymphoid organs, which in turn create the specific microenvironment necessary for proper immune function. nih.govnih.gov In human secondary lymphoid organs, SLC/CCL21 is produced by myofibroblast-like stromal cells that form a fibroblastic reticular network within the T cell zones. nih.govnih.gov

Interactive Data Table: Research Findings on SLC/CCL21 Functions

FindingOrganism/ModelKey ResultImplication
Essential for T cell accumulation in thymic medulla and lymph nodes Ccl21a-deficient miceImpaired deletion of self-reactive thymocytes and defective T cell accumulation in lymph nodes. rupress.orgSLC/CCL21 is nonredundant for central tolerance and peripheral T cell homeostasis. rupress.org
Guides B cell entry into lymph nodes and Peyer's patches Mice with deficiencies in various chemokine receptors and ligandsB cell homing to lymph nodes and Peyer's patches is dependent on CCR7 signaling, with additional roles for CXCR4 and CXCR5 in Peyer's patches. nih.govMultiple chemokine pathways cooperate to regulate B cell trafficking to different lymphoid organs. nih.gov
Induces lymphoid neogenesis Transgenic mice with ectopic CCL21 expressionEctopic expression of SLC/CCL21 in the pancreas leads to the recruitment of lymphocytes and the formation of organized lymphoid tissue. nih.govSLC/CCL21 is a key factor in the de novo formation of lymphoid structures. nih.gov
Produced by myofibroblast-like stromal cells Human secondary lymphoid organs and ectopic lymphoid tissuesA network of CD45-negative, myofibroblast-like stromal cells is the primary source of SLC/CCL21 in T cell zones. nih.govnih.govStromal cells are critical for establishing the chemokine microenvironment that organizes lymphoid tissues. nih.govnih.gov

Maintenance of High Endothelial Venule (HEV) Integrity and Function

Secondary Lymphoid-Tissue Chemokine (SLC), also known as Exodus-2 or CCL21, is a critical homeostatic chemokine that plays a pivotal role in the maintenance and function of high endothelial venules (HEVs). HEVs are specialized post-capillary venules found in secondary lymphoid organs, such as lymph nodes, and are the primary portal for naive lymphocytes to exit the bloodstream and enter the lymphoid tissue. nih.gov The integrity and proper functioning of HEVs are essential for lymphocyte recirculation and the initiation of adaptive immune responses. nih.gov

CCL21's primary function in this context is to mediate the firm adhesion and subsequent transmigration of lymphocytes across the HEV endothelium. nih.gov It is constitutively expressed and presented on the luminal surface of HEVs, where it can be encountered by circulating naive T and B lymphocytes. nih.govnih.gov These lymphocytes express the receptor for CCL21, known as CCR7. nih.gov The interaction between CCL21 on the HEV surface and CCR7 on the lymphocyte triggers a signaling cascade that activates integrins, such as Lymphocyte Function-Associated Antigen-1 (LFA-1), on the lymphocyte surface. nih.govnih.gov This activation causes a conformational change in the integrin, enabling it to bind with high affinity to its ligand, Intercellular Adhesion Molecule-1 (ICAM-1), on the endothelial cells. This high-affinity binding is the crucial step that arrests the rolling lymphocyte and facilitates its firm adhesion to the vessel wall, a prerequisite for extravasation. nih.govnih.gov

Research using intravital microscopy has demonstrated that CCL21 is both required and sufficient for the activation of LFA-1 on rolling T cells within the HEVs of peripheral lymph nodes. nih.gov In mouse models congenitally deficient in CCL21 expression in lymphoid tissues, T cells continue to roll along the HEV surface but fail to arrest and adhere. nih.gov

The cellular source of the CCL21 presented by HEVs differs between species. In mice, HEVs themselves produce CCL21. nih.gov However, in humans, CCL21 mRNA is not detected in HEVs but is produced by surrounding stromal cells, such as fibroblastic reticular cells (FRCs). nih.govnih.gov The chemokine is then believed to be transported across the endothelial cells (transcytosis) and presented on their luminal surface. nih.gov Furthermore, ectopic expression of CCL21 in non-lymphoid tissues can induce the formation of HEV-like vessels, highlighting its role in the structural development and maintenance of these specialized vascular structures, particularly during chronic inflammation and lymphoid neogenesis. nih.gov

Table 1: Research Findings on the Role of CCL21 in HEV Function
FunctionMechanismCellular Source of CCL21 (in HEV context)Key Research Finding
Lymphocyte Arrest and AdhesionBinds to CCR7 on naive lymphocytes, triggering the activation of the integrin LFA-1. nih.govnih.govProduced directly by HEVs in mice. nih.govCCL21 is required for LFA-1-mediated arrest of rolling T lymphocytes in peripheral lymph node HEVs. nih.gov
ChemoattractionActs as a potent chemoattractant for naive T cells, guiding them towards the HEV. nih.govProduced by fibroblastic reticular cells (FRCs) and transcytosed by HEVs in humans. nih.govnih.govIt is the first chemokine demonstrated to have the necessary characteristics to mediate lymphocyte homing to secondary lymphoid organs. nih.gov
HEV DevelopmentInduces the formation of HEV-like blood vessels when expressed ectopically. nih.govExpressed in T-cell areas of the spleen, lymph nodes, and Peyer's patches. nih.govTransgenic mice with ectopic CCL21 expression develop MECA-79+ HEV-like vessels in non-lymphoid tissues. nih.gov

Modulation of Hematopoiesis and Immune Cell Differentiation by Exodus-2/CCL21

CCL21's more extensively documented role is in the guidance and differentiation of specific immune cells, particularly lymphocytes and dendritic cells (DCs). wikipedia.org Its function is central to the development and maturation of T lymphocytes within the thymus. CCL21 is produced by medullary thymic epithelial cells and is responsible for attracting single-positive thymocytes from the cortex into the medulla. wikipedia.org This migration is a critical step for undergoing negative selection, a process that eliminates self-reactive T cells and is essential for establishing central tolerance. wikipedia.org

Furthermore, CCL21 is instrumental in the life cycle of dendritic cells, which are potent antigen-presenting cells that link innate and adaptive immunity. As DCs mature in peripheral tissues after encountering an antigen, they upregulate the expression of the CCR7 receptor. wikipedia.org This makes them responsive to CCL21 gradients emanating from lymphatic vessels. wikipedia.orgfrontiersin.org CCL21, bound to the lymphatic endothelium, guides the mature DCs to migrate from the tissues into the lymphatic system and on to the draining lymph nodes. wikipedia.orgfrontiersin.org Within the lymph node, these DCs present the antigen to naive T cells, initiating the adaptive immune response. wikipedia.org

Studies involving the administration of CCL21 have shown its capacity to recruit a diverse array of immune cells. Intratumoral injection of CCL21 leads to significant infiltration of lymphoid-related and myeloid dendritic cells, naive and mature T cells, natural killer (NK) cells, and NKT cells. nih.gov This robust chemoattraction of multiple immune lineages underscores its function as a master regulator of immune cell trafficking and its potential to shape the cellular composition of the immune microenvironment. genscript.comnih.gov

Table 2: Modulatory Effects of Exodus-2/CCL21 on Hematopoiesis and Immune Cells
Process/Cell TypeEffect of CCL21Biological ContextKey Research Finding
HematopoiesisInhibitionGeneral formation of blood cells.Exodus-2/CCL21 is reported to inhibit hemopoiesis. genscript.comgenecards.org
Thymocytes (T Cell Precursors)Chemoattraction/GuidanceT cell development in the thymus.Attracts single positive thymocytes to the medulla for negative selection. wikipedia.org
Dendritic Cells (DCs)Chemoattraction/MigrationInitiation of adaptive immunity.Guides mature, CCR7-expressing DCs from peripheral tissues to lymph nodes. wikipedia.org
Naive T LymphocytesChemoattraction/RecruitmentImmune surveillance and response.Recruits T cells into secondary lymphoid organs via HEVs. wikipedia.org
B LymphocytesChemoattractionHumoral immunity.Exodus-2 chemoattracts B lymphocytes. genscript.com
Natural Killer (NK) and NKT CellsRecruitmentInnate immunity and anti-tumor responses.Intratumoral administration of CCL21 leads to the infiltration of NK and NKT cells. nih.gov

Pathophysiological Implications of Exodus 2/ccl21 in Disease Models

Role in Chronic Inflammation and Ectopic Lymphoid Structure Formation

Ectopic lymphoid structures (ELS), often referred to as tertiary lymphoid structures (TLS), represent organized aggregates of lymphocytes that mimic the architecture of secondary lymphoid organs but develop within non-lymphoid tissues under conditions of chronic inflammation nih.govfrontiersin.orgunil.chmaynoothuniversity.ie. CCL21, alongside chemokines such as CXCL13 and CCL19, is a pivotal mediator in the initiation, maintenance, and structural organization of these inducible lymphoid foci nih.govfrontiersin.orgunil.ch.

CCL21 specifically facilitates the recruitment and spatial arrangement of T cells and dendritic cells within the T-cell rich zones of nascent ELS researchgate.net. Myofibroblast-like stromal cells, frequently found in these structures, play a key role by producing CCL21 around high endothelial venules (HEVs), which are specialized vessels that are indispensable for enhancing lymphocyte recruitment to inflammatory sites frontiersin.orgunil.ch. Experimental evidence suggests that while both CCL19 and CCL21 contribute to ELS formation, the ectopic expression of CCL21 has been observed to induce larger and more structurally organized cellular infiltrates, characterized by distinct T and B cell stromal zones and HEV differentiation unil.ch.

The formation of ELS involving CCL21 has been observed in various chronic inflammatory and autoimmune disorders, including rheumatoid arthritis (RA), Sjögren's syndrome, multiple sclerosis, inflammatory bowel disease (such as Crohn's disease), and chronic lung pathologies nih.govfrontiersin.orgunil.chmaynoothuniversity.ie. In the context of RA synovitis, CCL21 acts as a chemoattractant for lymphoid tissue inducer (LTi) cells, Th17 cells, and M1 macrophages, all of which contribute to the initiation of ectopic lymphoid neogenesis nih.gov. In Crohn's disease, elevated levels of CCL19 and CCL21 in the inflamed intestine lead to the internalization of CCR7, resulting in impaired T cell chemotaxis and their subsequent retention within the inflamed intestinal tissue, thereby contributing to the perpetuation of chronic inflammation maynoothuniversity.ie. Furthermore, aberrant production of CCL21 by endothelial cells and HEVs in chronically inflamed peripheral tissues can lead to an atypical distribution of naïve T cells, initiating the early stages of lymphoid neogenesis at these sites aai.orgresearchgate.net.

Investigation of Exodus-2/CCL21 in Pre-clinical Cancer Immunotherapy Models

CCL21 has garnered significant attention in preclinical cancer immunotherapy research due to its potent immune-attracting properties acs.orgspandidos-publications.commdpi.com. Its capacity to recruit various immune cells to tumor microenvironments positions it as a promising therapeutic target, although the complexity of its role means it can, in certain contexts and expression levels, also be associated with immune evasion mdpi.comrndsystems.commdpi.com.

The primary mechanism through which CCL21 mediates immune cell recruitment involves its binding to CCR7, expressed on a variety of immune cells, including naïve T cells, central memory T cells, mature dendritic cells (DCs), and natural killer (NK) cells spandidos-publications.comtaylorandfrancis.comfrontiersin.org. This interaction, which typically guides immune cells to lymph nodes, can redirect them to the tumor microenvironment when CCL21 is expressed ectopically within or around the tumor acs.orgspandidos-publications.comtaylorandfrancis.com.

Intratumoral administration or localized expression of CCL21 in preclinical models consistently leads to substantial infiltration of various immune cell types into the tumor mass spandidos-publications.commdpi.comaacrjournals.orgaacrjournals.orgplos.orgdtic.milplos.org:

Dendritic Cells (DCs) : CCL21 acts as a potent chemoattractant for DCs, promoting their migration into tumors, which is crucial for effective antigen presentation and subsequent T cell priming acs.orgspandidos-publications.commdpi.comaacrjournals.orgaacrjournals.orgdtic.milaacrjournals.org. DCs genetically modified to express CCL21 (CCL21-DCs) have shown enhanced capabilities in recruiting both host DCs and naïve T cells into tumors acs.orgmdpi.comaacrjournals.org.

T Cells : CCL21 facilitates the recruitment of both CD4+ and CD8+ T cells to tumor sites spandidos-publications.commdpi.comaacrjournals.orgaacrjournals.orgplos.orgaacrjournals.orgresearchopenworld.combmj.com. This recruitment is a critical step in initiating robust anti-tumor immune responses acs.orgspandidos-publications.commdpi.comaacrjournals.org.

Other Immune Cells : Studies have also documented the recruitment of NK cells and NKT cells to CCL21-rich tumor environments spandidos-publications.com. While some research indicates that CCL21 can, in specific contexts, recruit myeloid-derived suppressor cells (MDSCs) and regulatory T (Treg) cells, which can contribute to an immunosuppressive tumor microenvironment mdpi.comrndsystems.commdpi.complos.org, other findings report that CCL21-vault delivery systems effectively reduce MDSC and Treg frequencies within tumors plos.org.

CCL21 functions by promoting the co-localization of antigen-presenting cells (APCs) and lymphocytes within the tumor, thereby fostering a lymphoid-like microenvironment conducive to in situ antigen presentation and T cell activation acs.orgmdpi.comrndsystems.comaacrjournals.org. This mechanism can also involve lymphangiogenesis, where CCL21-induced secretion of Vascular Endothelial Growth Factor C (VEGF-C) promotes the proliferation and migration of lymphatic endothelial cells, thereby facilitating the in situ priming and expansion of effector T cells within tumors acs.org.

Treatment with CCL21 in various murine cancer models generally results in significantly enhanced anti-tumor immune responses. This includes an increase in the levels of Th1 cytokines, such as interferon-gamma (IFN-γ) and interleukin-12 (B1171171) (IL-12), while simultaneously reducing the presence of immunosuppressive mediators like prostaglandin (B15479496) E2 (PGE-2), interleukin-10 (IL-10), and transforming growth factor-beta (TGF-β) mdpi.complos.orgplos.org.

Intratumoral administration of CCL21 has been shown to induce tumor-specific immune responses that can be adoptively transferred to naïve animals via splenocytes, demonstrating the induction of systemic immunity spandidos-publications.comaacrjournals.org. Furthermore, splenic lymphocytes isolated from tumor-bearing mice treated with CCL21 exhibited enhanced cytolytic activity against autologous tumor cells mdpi.com.

CCL21 has also demonstrated synergistic potential when combined with other cancer therapies. For instance, the combination of radiotherapy (RT) with CCL21-expressing dendritic cells (CCL21-DCs) significantly improved the efficacy of RT in suppressing primary tumor growth and inhibiting distant metastasis. This combination therapy also induced robust anti-tumor immune memory and markedly improved mouse survival rates acs.org. Similarly, in situ vaccination with CCL21-DCs has been shown to sensitize immune-resistant murine non-small cell lung cancers (NSCLCs) to immune checkpoint inhibitors (ICI), leading to the establishment of systemic tumor-specific immune memory bmj.com.

Combination TherapyCancer ModelKey Immune Response FindingsSurvival/Growth ImpactCitation
RT + CCL21-DCsB16-F10-fLuc melanoma, MC38 colon carcinomaPromoted tumor lymphangiogenesis, attracted CCR7+ T cells & host DCs, facilitated in situ priming/activation/expansion of effector T cells, induced antitumor immune memory.Enhanced RT efficacy, suppressed primary tumor growth, inhibited distant metastasis, 100% survival at 60 days (B16-F10-fLuc) and 120 days (reinoculated), compared to <36 days in controls. acs.org
CCL21-DC ISV + Anti-PD-1KrasG12D/P53+/-/Lkb1-/- (KPL) NSCLC, KrasG12D/P53+/- (KP) NSCLC, KrasG12D (K) NSCLCObliterated tumor-promoting neutrophils, promoted sustained infiltration of CD8 cytolytic & CD4 Th1 lymphocytes, enriched progenitor T cells, enhanced T cell expansion & effector function locally & systemically, induced immunoediting.Sensitized immune-resistant NSCLCs to ICI, led to tumor-specific immune memory, synergistic tumor eradication. bmj.com

Numerous studies across various murine cancer models, including melanoma, lung cancer, colon carcinoma, pancreatic cancer, hepatocellular carcinoma, and prostate cancer, have consistently demonstrated that local administration or expression of CCL21 significantly inhibits primary tumor growth and can reduce distant metastasis acs.orgspandidos-publications.commdpi.commdpi.comaacrjournals.orgaacrjournals.orgplos.orgdtic.milplos.orgplos.orgnih.gov.

For example, in a murine pancreatic tumor model, intratumoral CCL21 treatment substantially inhibited tumor growth, with treated tumors exhibiting an average of 85% less volume than control tumors by days 11-14. This observed growth inhibition was confirmed to be immunologically mediated, as no therapeutic benefit was evident in immunodeficient (RAG2-/-Pfp-/-) mice spandidos-publications.com. Similarly, melanoma models with CCL21 expression showed significant tumor regression aacrjournals.orgnih.gov. In lung cancer models, complete tumor eradication was reported in a notable percentage of mice treated with CCL21-modified dendritic cells mdpi.comnih.gov.

Cancer Model (Mouse)CCL21 Delivery MethodKey Findings on Tumor Growth/RegressionCitation
Pancreatic Carcinoma (Panc02)Intratumoral injection of recombinant CCL21Significantly inhibited tumor growth (85% less volume by days 11-14), immunologically mediated. Reduced growth of distant untreated tumors. spandidos-publications.com
Melanoma (B16-F10-fLuc, B16F0)CCL21-DCs@gel, Lentiviral expression, tumor-derived CCL21Significantly enhanced RT efficacy, suppressed primary tumor growth, inhibited distant metastasis, 100% survival. Complete rejection within 3 weeks (B16F0). acs.orgaacrjournals.orgnih.gov
Lung Cancer (3LL, NSCLC models)CCL21-DCs, Vault nanocapsule packaged CCL21 (CCL21-vaults)Complete tumor eradication in 60% of mice (DC-CCL21), 7-fold reduction in tumor burden (CCL21-vaults). Sensitized immune-resistant NSCLCs to ICI. mdpi.comdtic.milplos.orgbmj.complos.orgnih.gov
Hepatocellular CarcinomaTumor-secreting CCL21Significant delay of tumor progression. Enhanced anti-tumor efficacy with anti-CD25 mAbs. plos.orgnih.gov
Prostate CancerLocal expression by cancer cells (tet-on system)Inhibited tumor growth and metastasis. nih.gov

Complete tumor regression has been documented in certain experimental setups, particularly with the use of genetically modified DCs expressing CCL21 or advanced delivery systems such as vault nanocapsules mdpi.comdtic.milplos.orgplos.org. Beyond direct immune cell modulation, some studies propose that CCL21 may also exert anti-tumor effects by inhibiting angiogenesis mdpi.complos.org. Specifically, the interaction of CCL21 with the CXCR3 receptor has been shown to block angiogenesis in vivo plos.org.

Involvement of Exodus-2/CCL21 in Other Immunological Dysregulations

CCL21's influence extends beyond chronic inflammation and cancer, playing roles in various other immunological dysregulations, including autoimmune diseases and responses to infections.

Autoimmune Diseases :

CCL21 is implicated in the pathogenesis of several autoimmune diseases, such as rheumatoid arthritis, dermatomyositis, Sjögren's syndrome, multiple sclerosis, and systemic lupus erythematosus frontiersin.orgrupress.orgaai.orgnih.govunil.ch.

Genetic studies have identified single-nucleotide polymorphisms within the human CCL21 gene that are associated with autoimmune diseases, suggesting a crucial role for CCL21 in the establishment of self-tolerance rupress.orgunil.ch.

Ectopic expression of CCL21 on endothelial cells in inflamed peripheral tissues is a key mechanism driving the recruitment of naïve T cells into non-lymphoid tissues, contributing to the pathology observed in certain autoimmune conditions aai.orgnih.govashpublications.org. For instance, studies on human tissue samples from patients with rheumatoid arthritis and ulcerative colitis revealed that a high percentage of blood vessels expressed CCL21, which correlated with the presence of perivascular naïve T cells aai.org.

The CCL21/CCR7 axis is vital for guiding T cell migration within the thymus, particularly to the medulla, which is essential for establishing central self-tolerance through the negative selection of self-reactive thymocytes and the promotion of regulatory T cell generation rupress.orgunil.ch. Defects within this CCL21/CCR7 pathway can lead to impaired self-tolerance and the development of autoimmune diseases, as observed in CCR7-deficient mice rupress.orgunil.ch.

Infections :

CCL21 plays a role in the immune response to infections by promoting the homing of antigen-presenting cells (APCs) to draining lymph nodes, thereby bridging innate and adaptive immunity taylorandfrancis.com.

In specific infectious contexts, such as Toxoplasma gondii infection in the central nervous system (CNS), increased CNS expression of CCL21 contributes to homeostatic CD4+ T cell proliferation and enhances their migration into the CNS parenchyma nih.gov.

Conversely, in chronic infections like Human Immunodeficiency Virus (HIV), CCL19 and CCL21 have been reported to contribute to persistent HIV infection within secondary lymphoid tissue by promoting viral replication in activated T cells and facilitating the infection of resting CD4+ T cells, potentially establishing viral latency nih.gov. In HIV-infected patients with ongoing viral replication, CCL19/CCL21 can paradoxically promote inflammatory responses nih.gov.

During acute infections, such as with influenza A virus, lymphatic endothelial cells in the lung upregulate CCL21. This upregulation promotes CCR7-dependent egress of cytotoxic T lymphocyte (CTL) populations from the inflamed site. However, it has been noted that virus-specific CTLs exhibit reduced exit, which is paralleled by a downregulation of CCR7 function asm.org.

Research Methodologies and Experimental Models for Studying Exodus 2/ccl21

In Vitro Assays for Exodus-2/CCL21 Activity

A range of in vitro assays are employed to dissect the specific biological functions of Exodus-2/CCL21, particularly its ability to induce cell migration and adhesion, and to activate its cognate receptor, CCR7.

Chemotaxis Bioassays (e.g., Transwell Migration)

Transwell migration assays are a cornerstone for quantifying the chemotactic potential of Exodus-2/CCL21. aai.orgaai.org This assay utilizes a chamber with two compartments separated by a porous membrane. Cells of interest, such as lymphocytes or dendritic cells, are placed in the upper chamber, while a solution containing Exodus-2/CCL21 is placed in the lower chamber. aai.orgnih.gov The chemokine creates a concentration gradient, prompting cells expressing the CCR7 receptor to migrate through the pores to the lower chamber. aai.orgnih.gov The number of migrated cells is then quantified, often by flow cytometry or fluorescence plate readers, to determine the chemotactic activity of Exodus-2/CCL21. aai.orgnih.gov

Studies have demonstrated that Exodus-2/CCL21 induces a dose-dependent, directed migration of various immune cells, including human mesangial cells, T cells, and mature dendritic cells. aai.orgmdpi.comjci.org For instance, experiments have shown that supernatants from dendritic cells genetically modified to express CCL21 significantly augment the migration of peripheral blood lymphocytes. nih.gov Furthermore, these assays have been instrumental in screening for inhibitors of CCL21-mediated chemotaxis, as demonstrated by the use of monoclonal antibodies that can abrogate T-cell migration towards CCL21. plos.org

Table 1: Examples of Cell Types and Conditions in Exodus-2/CCL21 Chemotaxis Assays

Cell Type Chemokine Concentration Assay Details Key Finding Citation
Mouse CD4 T cells 50 nM and 200 nM Transwell chambers with 8-μm pore polycarbonate filters. S1P at 10 nM to 0.1 μM enhanced chemotaxis, while 0.3–3 μM S1P inhibited it. aai.org
Human Mesangial Cells Various concentrations Transwell filter inserts (8-μm pore size) coated with fibronectin. SLC/CCL21 induced dose-dependent directed migration. aai.org
Human Peripheral Blood Lymphocytes (PBL) 100 ng/ml (recombinant) Transwell plate with 3 μm pore inserts. Supernatant from AdCCL-21-transduced dendritic cells augmented PBL chemotaxis. nih.gov
Human Helper T-cells (CD3+/CD4+) 1200 ng/ml Transwell chemotaxis assays. A humanized monoclonal antibody (clone V6) potently inhibited T-cell migration. plos.org
Preactivated WT and CRK/CRKL Dko CD4+ T cells Not specified 3-μm-pore-size Transwell chamber. CRK/CRKL deficient T cells showed significantly less migration towards CCL21. jci.org

Adhesion Assays and Integrin Activation Studies

Exodus-2/CCL21 plays a crucial role in promoting the adhesion of lymphocytes to endothelial cells, a critical step in their recruitment to lymphoid tissues and sites of inflammation. nih.govaai.org Adhesion assays, performed under both static and flow conditions, are used to investigate this function. nih.govnih.gov In these assays, endothelial cells or purified adhesion molecules like mucosal addressin cell adhesion molecule-1 (MAdCAM-1) or intercellular adhesion molecule-1 (ICAM-1) are coated onto a surface. nih.govashpublications.org Lymphocytes are then added, and their adhesion in the presence of Exodus-2/CCL21 is measured. nih.gov

Research has shown that immobilized Exodus-2/CCL21 rapidly activates integrins, such as α4β7 and LFA-1, on lymphocytes, leading to increased adhesion to their respective ligands. nih.govaai.orgnih.gov This effect is often studied using parallel plate flow chambers, which simulate the shear stress conditions found in blood vessels. aai.orgnih.gov These studies have been pivotal in demonstrating that signaling through both the T-cell receptor and chemokine receptors like CCR7 work in concert to ensure firm adhesion of T cells to the endothelium. nih.gov

Calcium Flux Assays for Receptor Activation

Upon binding of Exodus-2/CCL21 to its receptor CCR7, a G protein-coupled receptor, a cascade of intracellular signaling events is initiated, including a rapid and transient increase in intracellular calcium concentration ([Ca2+]i). nih.govnih.gov Calcium flux assays are used to measure this receptor activation. Cells expressing CCR7 are loaded with a calcium-sensitive fluorescent dye. When Exodus-2/CCL21 is added, the binding to CCR7 triggers the release of calcium from intracellular stores, leading to an increase in fluorescence that can be detected and quantified. nih.gov

These assays have been used to compare the signaling properties of CCL21 with the other CCR7 ligand, CCL19. nih.govpnas.org While both chemokines can induce calcium flux, studies using these assays have contributed to the understanding that they can elicit distinct downstream signaling events, a concept known as biased agonism. nih.govpnas.org Furthermore, calcium flux assays have been employed to demonstrate the inhibitory effect of certain viral proteins, like the M3 protein from murine gammaherpesvirus 68, which can block CCL21-induced receptor activation. nih.gov

Gene Expression Analysis Techniques for CCL21 (e.g., mRNA detection, protein localization via in situ hybridization)

Understanding the spatial and temporal expression patterns of CCL21 is crucial for elucidating its physiological functions. To this end, researchers utilize various gene expression analysis techniques.

In situ hybridization (ISH) is a powerful technique used to detect CCL21 messenger RNA (mRNA) transcripts directly within tissue sections. nih.govresearchgate.netresearchgate.net This method provides precise information about which cells are producing the chemokine. nih.govresearchgate.net For example, ISH studies have revealed that in human secondary lymphoid organs, CCL21 mRNA is expressed by extravascular T-zone cells and lymphatic vessels, but surprisingly not by high endothelial venules (HEVs), despite the presence of CCL21 protein in these structures. researchgate.net This finding suggests that HEVs may acquire CCL21 through transcytosis. researchgate.net In murine lymph nodes, CCL21 mRNA has been detected in T-cell zones and associated with fibroblastic reticular cells. researchgate.net

Immunohistochemistry (IHC) and immunofluorescence (IF) are used to visualize the localization of the CCL21 protein within tissues. nih.govresearchgate.net These techniques use antibodies that specifically bind to CCL21. Studies combining ISH and IHC have demonstrated a strong co-localization of CCL21 mRNA and protein, for instance, in the stromal cells of inflamed tissues. nih.gov

Reverse transcription-polymerase chain reaction (RT-PCR) and quantitative PCR (qPCR) are used to quantify the levels of CCL21 mRNA in isolated cells or tissues. aai.org These techniques have been employed to show that CCL21 is strongly expressed in medullary thymic epithelial cells (mTECs) and to compare its expression levels between different cell populations. aai.org

Production and Characterization of Recombinant Exodus-2/CCL21 for Research

The availability of high-quality recombinant Exodus-2/CCL21 is essential for the in vitro and in vivo studies described. Recombinant CCL21 is typically produced in bacterial expression systems, such as E. coli, or in some cases, in mammalian cells. cellapplications.combiosynth.comcellgs.comcellgs.com

The production process involves inserting the gene encoding human or mouse Exodus-2/CCL21 into a plasmid, which is then introduced into the host cells. biosynth.com The cells are cultured to produce the protein, which is subsequently purified. The final product is often a sterile, lyophilized (freeze-dried) powder. cellapplications.combiosynth.comcellgs.com

Characterization of the recombinant protein is critical to ensure its purity, identity, and biological activity. cellapplications.comcellapplications.com Standard characterization methods include:

SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis): To verify the protein's purity and apparent molecular weight. biosynth.comcellgs.com Human Exodus-2 has a predicted molecular weight of approximately 12.3 kDa. cellgs.comfujifilm.com

RP-HPLC (Reverse-Phase High-Performance Liquid Chromatography): To further assess purity. cellapplications.comcellapplications.com

N-terminal Sequence Analysis: To confirm the correct amino acid sequence at the beginning of the protein. biosynth.com

Endotoxin Level Testing: To ensure the protein preparation is free from contaminating bacterial endotoxins, which can cause non-specific immune responses. cellapplications.comcellgs.comcellgs.com

Biological Activity Assays: Chemotaxis assays are used to confirm that the recombinant protein is functionally active, by measuring its ability to attract cells like lymphocytes. biosynth.comcellgs.com

Table 2: Characteristics of Commercially Available Recombinant Exodus-2/CCL21

Attribute Description Citation
Source Typically E. coli cellapplications.combiosynth.comcellgs.comcellgs.com
Form Lyophilized powder cellapplications.combiosynth.comcellgs.com
Purity Often >95% as determined by SDS-PAGE and RP-HPLC biosynth.comcellgs.comcellapplications.com
Predicted Molecular Mass Approximately 12.0-12.3 kDa cellapplications.comcellgs.comfujifilm.com
Biological Activity Confirmed by its ability to chemoattract lymphocytes or CCR7-transfected cells. biosynth.comcellgs.com
Endotoxin Level Typically low, e.g., < 0.1 EU/µg cellapplications.comcellgs.comcellgs.com

Genetically Modified Animal Models for Studying Exodus-2/CCL21 Function

Genetically modified animal models, primarily mice, have been indispensable for understanding the in vivo roles of Exodus-2/CCL21. rupress.orgaai.org These models allow researchers to investigate the consequences of either the absence or the overexpression of CCL21.

One key model is the plt (paucity of lymph node T cells) mouse . aai.orgfrontiersin.org These mice have a natural mutation that leads to the deletion of the genes for CCL21-serine (Ccl21a) and another chemokine, CCL19, resulting in a lack of CCL21 expression in lymphoid organs. rupress.orgaai.org Studies in plt mice have revealed the crucial role of CCL21 in T-cell and dendritic cell migration to secondary lymphoid organs and in the establishment of central self-tolerance in T cells. rupress.orgaai.org

Transgenic mice that overexpress CCL21 in specific tissues have also been generated. aai.org For example, mice engineered to express CCL21 in the pancreatic islets develop organized lymphoid-like structures within the pancreas, demonstrating the potent ability of this chemokine to induce lymphocyte recruitment and lymphoid neogenesis. aai.org These models are valuable for studying the role of CCL21 in both normal immune surveillance and in pathological conditions like autoimmune diseases and cancer. mdpi.comaai.orgnih.gov

CCL21-deficient mice have also been instrumental. For instance, studies using these mice have shown the importance of neuronal CCL21 in the development of neuropathic pain, as its absence prevents the upregulation of the P2X4 receptor in microglia. frontiersin.org

plt (Paucity of Lymph Node T cells) Mutant Mouse Models

A critical tool for understanding the in vivo function of CCL21 is the paucity of lymph node T cells (plt) mutant mouse. These mice harbor a spontaneous autosomal recessive mutation characterized by a genomic deletion on chromosome 4. frontiersin.orgjax.org This deletion encompasses the genes for CCL21a (the form of CCL21 predominantly expressed in lymphoid organs, also known as CCL21-Ser) and CCL19, both of which are ligands for the CCR7 receptor. jax.orgnih.govrupress.org Consequently, plt mice lack the expression of both chemokines in secondary lymphoid organs like lymph nodes and Peyer's patches. oup.comoup.com However, they continue to express the CCL21-Leu form of the chemokine at reduced levels in the lymphatic endothelium, as this is encoded by a separate gene (Ccl21b) that remains intact. nih.govaai.org

The primary defect in plt mice is the disrupted migration of naive T cells and activated dendritic cells (DCs) into the T-cell zones of secondary lymphoid organs. jax.orgnih.gov This leads to a significant reduction in the number of T cells within lymph nodes and an abnormal lymphoid architecture where distinct T-cell and B-cell zones are not properly maintained. nih.gov

Research using plt mice has yielded several key findings:

Altered Immune Response Dynamics: While the migration defects suggest that plt mice would have impaired T-cell immunity, studies show that their immune responses are delayed but ultimately enhanced. nih.govnih.govrupress.org For instance, responses to contact sensitization are weaker initially but become stronger than in wild-type mice at later time points. nih.govrupress.org Similarly, following subcutaneous immunization, antigen-specific T-cell proliferation and cytokine production are increased and remain elevated for an extended period. nih.gov

Role in Allergic Inflammation: In models of allergic airway disease, the absence of CCL19 and CCL21 in lymphoid organs exacerbates the condition. oup.com Plt mice exhibit more severe allergic airway inflammation, characterized by increased numbers of eosinophils and lymphocytes in the lungs, a shift towards Th2 cytokine production (higher IL-4 and IL-13), and elevated levels of total and allergen-specific IgE. oup.comoup.comaai.org

Neuropathic Pain Modulation: In a model of spinal cord injury, plt mice showed a reduction in neuropathic pain compared to wild-type controls. frontiersin.org This was associated with a decrease in the accumulation of pro-inflammatory M1-type microglia/macrophages and reduced expression of inflammatory cytokines at the injury site, suggesting a role for CCL21 in neuroinflammation. frontiersin.org

The phenotype of plt mice is generally less severe than that of mice completely lacking the CCR7 receptor, which highlights the functional importance of the remaining CCL21 expression on lymphatic vessels in the plt model. nih.gov This residual expression is thought to be sufficient to support some level of DC and T-cell entry into lymph nodes. nih.gov

Table 1: Summary of Research Findings in plt Mutant Mouse Models
Research AreaKey Findings in plt MiceReference
Lymphocyte Trafficking Defective migration of naive T cells and activated dendritic cells into T-cell zones of lymph nodes and Peyer's patches. jax.orgnih.govoup.com
Lymphoid Architecture Paucity of T cells in lymph nodes; lack of distinct T-cell zones and abnormal distribution of T cells. nih.govrupress.org
T-Cell Mediated Immunity Immune responses are delayed but ultimately enhanced (e.g., contact hypersensitivity). Antigen-specific T-cell proliferation and cytokine production are increased and prolonged. nih.govnih.govrupress.org
Allergic Inflammation Enhanced allergic airway inflammation, with increased eosinophils, Th2 cytokines (IL-4, IL-13), and IgE production. oup.comoup.comaai.org
Neuroinflammation Reduced neuropathic pain after spinal cord injury, associated with decreased M1-type microglia/macrophages. frontiersin.org

Transgenic Animal Models Overexpressing or Lacking Exodus-2/CCL21

To complement the findings from plt mice and to isolate the specific functions of CCL21, researchers have developed various transgenic mouse models. These include models that overexpress CCL21 in specific tissues and knockout models where the CCL21 gene is selectively deleted.

Overexpression Models: Transgenic overexpression of CCL21 has revealed that its effects are highly dependent on the location and level of expression.

Systemic Overexpression in T-cells: When CCL21 was overexpressed specifically in T-cells using the Lck promoter, it disrupted the normal chemokine gradient. nih.gov This resulted in defective T-cell chemotaxis in response to both CCL21 and CCL19, leading to altered T-cell subpopulations and abnormal lymph node architecture. nih.gov This demonstrates that a precise chemokine gradient, rather than just its presence, is crucial for regulating T-cell trafficking. nih.gov

Tissue-Specific Overexpression: Ectopic expression of CCL21 in non-lymphoid tissues can induce the formation of tertiary lymphoid structures. When expressed in the pancreatic islets under the rat insulin (B600854) promoter, both the serine and leucine (B10760876) forms of CCL21 induced the formation of organized lymph node-like structures containing T-cells, B-cells, and dendritic cells. aai.orgaai.orgjax.org In contrast, overexpressing CCL21 in the skin did not lead to lymphocyte recruitment, indicating that the tissue microenvironment is a critical factor in determining the outcome of CCL21 expression. aai.org

Central Nervous System (CNS) Overexpression: Expressing CCL21 in oligodendrocytes within the CNS resulted in a severe neurological disease characterized by tremors, ataxia, and premature death. aai.orgnih.gov Pathological examination revealed reactive gliosis, spongiosis, and parenchymal infiltration by neutrophils and eosinophils, but surprisingly, not by lymphocytes. aai.orgnih.gov This suggests that in the CNS, CCL21 can drive a potent, non-lymphocytic inflammatory response. nih.gov

Knockout/Deficient Models: Specific knockout models have been created to dissect the roles of different CCL21 forms.

Ccl21a-deficient Mice: Mice specifically lacking Ccl21a (the CCL21-Ser form) have been generated. rupress.orgnih.gov These mice exhibit defects in the thymic medulla, where CCL21a is normally expressed by medullary thymic epithelial cells (mTECs). rupress.orgnih.gov The accumulation of positively selected thymocytes in the medulla is impaired, which compromises the process of central self-tolerance and leads to the development of autoimmune diseases, such as dacryoadenitis (inflammation of the tear glands). rupress.org In secondary lymphoid organs, these mice show a reduced density of T-cells in the T-cell zones of lymph nodes, a phenotype similar to but less severe than plt mice. rupress.org

Table 2: Summary of Research Findings in Transgenic Mouse Models
Model TypeGenetic ModificationKey FindingsReference
Overexpression T-cell specific expression (Lck promoter)Disrupted T-cell chemotaxis and migration; abnormal lymph node architecture. nih.gov
Overexpression Pancreatic islet expression (Insulin promoter)Induction of organized lymph node-like structures in the pancreas. aai.orgaai.orgjax.org
Overexpression Skin expression (Keratin promoter)No recruitment of lymphocytes or dendritic cells to the skin. aai.org
Overexpression CNS expression (Oligodendrocyte promoter)Severe neurological disease, premature death; infiltration by neutrophils and eosinophils, but not lymphocytes. aai.orgnih.gov
Knockout Specific deletion of Ccl21a (CCL21-Ser)Impaired thymocyte accumulation in the thymic medulla, leading to defective central tolerance and autoimmunity. Reduced T-cell density in lymph node T-zones. rupress.orgnih.gov

Future Directions and Emerging Research Avenues for Exodus 2/ccl21

Elucidation of Novel Receptor Interactions Beyond CCR7 and CXCR3

While CCL21 primarily signals through the chemokine receptors CCR7 and CXCR3 to facilitate immune cell migration and localization, ongoing research aims to uncover additional, potentially non-canonical, interactions. medchemexpress.comimmunotools.deresearchgate.netnih.gov For instance, CCL21 has been observed to interact with polysialic acid, a mechanism that influences the migratory capacity of human dendritic cells. medchemexpress.com This suggests the importance of extracellular matrix components and their modifications, such as "glyco-sulfo barcodes," in modulating chemokine receptor function and ligand binding. scilit.com Furthermore, CCL21 can bind to glycosaminoglycans (GAGs) and become anchored to the surface of endothelial cells, implying a role for these interactions in its localization and presentation to cells, which might influence signaling or cellular responses in ways yet to be fully elucidated. medchemexpress.com

Advanced Studies on Post-Translational Modifications and Their Functional Impact

Post-translational modifications (PTMs) are critical regulators of protein function, stability, and interactions, significantly increasing the functional diversity of the proteome. thermofisher.comabcam.com Chemokines, including CCL21, undergo various PTMs such as glycosylation, nitration, citrullination, and proteolytic cleavage, which can markedly alter their activity. researchgate.net Specifically for CCL21, research indicates that N-terminal truncation by peptidases, like CD26, can modify its binding affinity for receptors and GAGs, thereby altering its functional outcomes. nih.gov An intriguing area of study involves a truncated version of CCL21, which lacks its unique glycosaminoglycan-binding C-terminal tail due to proteolytic removal by plasmin. This truncated form has been shown to elicit unique signaling responses distinct from full-length CCL21 and its related chemokine CCL19, highlighting the profound impact of specific proteolytic events on CCL21's biological activity. mdpi.com Sulfation of tyrosine residues on the CCR7 receptor's N-terminus has also been found to enhance CCL21 binding affinity, demonstrating that PTMs on the receptor itself can critically influence ligand interaction and function. mdpi.com Further advanced studies are needed to map the full spectrum of CCL21's PTMs and comprehensively define their precise functional consequences on its signaling pathways, receptor selectivity, and cellular targets.

Exploration of Exodus-2/CCL21 in Novel Immunological Contexts

Beyond its well-established role in guiding T cell and dendritic cell trafficking within lymphoid organs, CCL21 is being explored in a variety of novel immunological contexts, particularly in disease states.

Cancer Immunotherapy : The CCL21/CCR7 axis is recognized as a promising target for novel immunotherapeutic interventions in cancer. acs.org Localized administration of CCL21-expressing dendritic cells (CCL21-DCs) in tumor models has been shown to enhance tumor lymphangiogenesis, attract immune cell infiltration (including dendritic cells and naive T cells), and significantly augment the systemic antitumor effect of radiotherapy, leading to improved primary tumor suppression and inhibition of distant metastasis. acs.org In hepatocellular carcinoma (HCC), high levels of CCL21 have been correlated with a favorable response to immune checkpoint inhibitors. nih.gov CCL21 appears to influence the tumor microenvironment by inhibiting the polarization of immunosuppressive N2 neutrophils and promoting anti-tumor N1 neutrophil polarization, thereby transforming the tumor microenvironment into an anti-tumor context. nih.gov The combination of CCL21 with anti-PD-1 antibodies has demonstrated enhanced anti-tumor effects in in vivo models. nih.gov

Post-Transplant Immune Reconstitution : In the context of bone marrow transplantation (BMT), chemotherapy conditioning regimens can impair immune reconstitution. Adenoviral CCL21 gene-transduced dendritic cells (DC/CCL21) have been explored as a novel approach to restore CCL21 expression in secondary lymphoid organs post-transplant, leading to increased T cell trafficking to draining lymph nodes and improved systemic clearance of pathogens and leukemia cells in animal models. plos.org

Neuroinflammation : CCL21 can act as a microglia activator in the central nervous system (CNS) and is expressed in endangered or mechanically damaged neurons. medchemexpress.comnih.gov It has been implicated in neuroinflammatory processes and plays a role in neuropathic pain induction in the CNS. frontiersin.org Studies have also revealed that CCL21 can enhance neurite growth of large diameter proprioceptors in vitro via the CCR7-MEK-ERK activation pathway, suggesting a role in neuro-immune interactions. frontiersin.org

Acute Kidney Injury : CCL21 expression in renal tubular cells has been shown to be modulated by TWEAK, a TNF superfamily cytokine. TWEAK-induced CCL21 expression promotes lymphocyte recruitment in acute kidney injury models, highlighting a potential role for CCL21 in inflammation within the kidney. plos.org

Development of Research Tools for Modulating Exodus-2/CCL21 Signaling in vitro and in Animal Models

The advancement of CCL21 research relies heavily on the development of precise tools to manipulate its signaling.

Recombinant Proteins and Gene Delivery : Recombinant human and mouse CCL21 proteins are widely used for in vitro and in vivo studies to investigate its biological activity and chemotactic properties. medchemexpress.comimmunotools.deangioproteomie.comcellgs.comgenscript.com Furthermore, gene delivery strategies, such as using adenoviral vectors to transduce dendritic cells with the CCL21 gene (DC/CCL21), enable the restoration or localized overexpression of CCL21 in vivo, as demonstrated in post-transplant immune reconstitution studies. plos.org Similarly, CCL21-expressing dendritic cells encapsulated within hydrogels (CCL21-DCs@gel) provide a sustained release of CCL21 in animal tumor models, enhancing therapeutic efficacy. acs.org

Modulators of CCL21 Signaling :

Antibodies : Neutralizing antibodies against CCL21's receptors, particularly CCR7, are valuable research tools to block its effects. For instance, CCR7 neutralizing antibodies have been shown to attenuate CCL21-induced neurite outgrowth and inhibit CCL21-related signaling pathways in microglial responses. frontiersin.orgresearchgate.net

Small Interfering RNA (siRNA) : siRNA targeting CCL21 receptors or upstream regulators, such as NIK or RelB (components of the non-canonical NFκB pathway involved in TWEAK-induced CCL21 expression), allows for precise gene silencing to elucidate signaling pathways and functional impacts in vitro and in vivo. plos.orgresearchgate.net

Pharmacological Inhibitors : Small molecule inhibitors targeting CCL21's receptors, like navarixin (B609427) (a clinically relevant chemokine inhibitor with high affinity for CCR7), represent promising tools for blocking CCL21 effects in animal models, offering insights into potential therapeutic interventions. researchgate.net These tools enable researchers to dissect the complex mechanisms of CCL21 action and explore its therapeutic potential.

Integration of Systems Biology and Omics Approaches in Exodus-2/CCL21 Research

The increasing complexity of biological data necessitates the integration of systems biology and "omics" approaches to provide a holistic understanding of CCL21's role. Systems biology aims to understand complex biological systems by integrating large-scale datasets generated from various omics technologies, including genomics, transcriptomics, proteomics, and metabolomics. mdpi.cominstitut-curie.orgfrontiersin.orgfrontiersin.org In CCL21 research, these approaches can be applied to:

Elucidate Regulatory Networks : Multi-omics data integration can help identify the comprehensive regulatory networks that control CCL21 expression under different physiological and pathological conditions. This involves analyzing genomic (e.g., epigenetic modifications), transcriptomic (mRNA expression profiling), and proteomic (protein abundance and PTMs) data to map upstream regulators and downstream effectors of CCL21 signaling.

Identify Novel Interacting Partners and Pathways : Proteomics, interactomics, and advanced biochemical assays can identify new protein partners that interact with CCL21 or its receptors, revealing previously unknown signaling pathways or functional associations.

Contextual Understanding in Disease : In cancer research, for example, transcriptomic analysis has been used to screen CCL21 levels in tumor tissues from hepatocellular carcinoma patients with different responses to immunotherapies. nih.gov Single-sample gene set enrichment analysis (ssGSEA) further helped determine the relative abundance of immune cells in tumors based on CCL21 expression, highlighting its influence on the immune microenvironment. nih.gov Integrating such omics data with clinical outcomes allows for patient stratification and the identification of CCL21 as a potential biomarker or therapeutic target. nih.govinstitut-curie.org

Computational Modeling : Systems biology leverages computational modeling to simulate the dynamic interactions within CCL21-mediated pathways, predicting cellular behaviors and responses to perturbations. This can guide experimental design and accelerate the discovery of new therapeutic strategies. The integration of high-performance computing with bioinformatics tools is crucial for analyzing the massive datasets generated by omics technologies, facilitating in silico functional predictions and comprehensive system-level understanding. mdpi.comfrontiersin.orgfrontiersin.org

Q & A

Q. What ethical considerations are critical for human studies involving Exodus-2, SLC polymorphisms?

  • Methodological Answer : Obtain IRB approval for protocols involving human samples, ensuring informed consent and anonymization . Address data security by encrypting genomic datasets and restricting access .

Methodological Tables

Table 1 : Common Experimental Designs for Exodus-2, SLC Studies

Design TypeUse CaseAdvantagesLimitationsReferences
Factorial DesignTesting multiple variables (e.g., pH, temperature)Identifies interaction effectsRequires large sample sizes
Quasi-ExperimentalNatural variation (e.g., disease states)High ecological validityLimited control over confounders
Pre-test/Post-testMeasuring intervention effectsControls for baseline variabilityRisk of testing effects

Table 2 : Strategies for Addressing Data Contradictions

StrategyApplication ExampleOutcome MetricReferences
Meta-analysisAggregating Km values across studiesAdjusted effect size with 95% CI
Sensitivity AnalysisTesting robustness to assay conditionsRange of plausible parameter values
Expert ReviewIdentifying methodological flawsConsensus on high-confidence data

Key Takeaways

  • Basic Research focuses on establishing foundational knowledge through controlled experiments and literature synthesis.
  • Advanced Research requires resolving contradictions, integrating theories, and ensuring reproducibility via robust methodologies.
  • Methodological rigor , transparency, and adherence to ethical standards are critical across all study phases .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.